molecular formula C8H9ClN2O2 B1382883 6-Amino-4-chloro-nicotinic acid ethyl ester CAS No. 1824285-14-4

6-Amino-4-chloro-nicotinic acid ethyl ester

Cat. No. B1382883
M. Wt: 200.62 g/mol
InChI Key: ZRWKGNHWBXGHDF-UHFFFAOYSA-N
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Description

“6-Amino-4-chloro-nicotinic acid ethyl ester” is a chemical compound with the CAS Number: 1824285-14-4 . It has a molecular weight of 200.62 and its IUPAC name is ethyl 6-amino-4-chloronicotinate . It appears as a light yellow solid .


Molecular Structure Analysis

The molecular formula of “6-Amino-4-chloro-nicotinic acid ethyl ester” is C8H9ClN2O2 . The InChI code for this compound is 1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

The physical form of “6-Amino-4-chloro-nicotinic acid ethyl ester” is a light yellow solid . It has a molecular weight of 200.62 g/mol .

Scientific Research Applications

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: “6-Amino-4-chloro-nicotinic acid ethyl ester” is a potential inhibitor of the carbonic anhydrase III (CAIII) enzyme . CAIII is an emerging pharmacological target for the management of dyslipidemia and cancer progression .
  • Methods of Application or Experimental Procedures: The activity of 6-substituted nicotinic acid analogs against carbonic anhydrase III was studied using size-exclusion chromatography . The appearance of a concentration-dependent vacancy peak was indicative of binding with CAIII . Chromatographic and docking studies revealed that the carboxylic acid of the ligand is essential for binding via coordinate bond formation with Zn +2 ion in the enzyme active site .
  • Results or Outcomes: The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity . Utilizing the weak esterase activity of CAIII, the inhibitory mode of 6-substituted nicotinic acid was confirmed .

Safety And Hazards

The safety information available indicates that “6-Amino-4-chloro-nicotinic acid ethyl ester” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

ethyl 6-amino-4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWKGNHWBXGHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-chloro-nicotinic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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